Methyl 3-(4-iodophenyl)-3-oxopropanoate
Description
Methyl 3-(4-iodophenyl)-3-oxopropanoate is a β-ketoester featuring a methyl ester group, a ketone moiety at the β-position, and a para-iodophenyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic systems and pharmaceuticals. The iodine atom at the para position introduces unique electronic and steric properties, distinguishing it from analogs with other substituents (e.g., chloro, nitro, methoxy) .
Properties
IUPAC Name |
methyl 3-(4-iodophenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO3/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFQUUYMEDLRKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-iodophenyl)-3-oxopropanoate typically involves the esterification of 3-(4-iodophenyl)-3-oxopropanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-iodophenyl)-3-oxopropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base such as potassium carbonate (K2CO3).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Substitution: Formation of substituted phenyl esters.
Reduction: Formation of 3-(4-iodophenyl)-3-hydroxypropanoate.
Oxidation: Formation of 3-(4-iodophenyl)-3-oxopropanoic acid.
Scientific Research Applications
Methyl 3-(4-iodophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of radiolabeled compounds for imaging and diagnostic purposes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(4-iodophenyl)-3-oxopropanoate depends on the specific reactions it undergoes. For example, in substitution reactions, the iodine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In reduction reactions, the carbonyl group is reduced to an alcohol via hydride transfer. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
The para-substituent on the phenyl ring significantly influences the compound’s electronic and steric profile:
Key Observations :
- Iodine’s Polarizability : The iodine atom’s large size and polarizability facilitate halogen bonding, which is absent in chloro or nitro analogs .
- Electron-Withdrawing Effects : Nitro and chloro substituents increase the electrophilicity of the ketone, enhancing reactivity in condensation reactions compared to methoxy derivatives .
Key Observations :
- High-Yield Routes : Nitro-substituted derivatives achieve >90% yields under optimized conditions, while sterically hindered analogs (e.g., 2,4-dimethylphenyl) show lower yields (47–73%) .
- Iodine-Specific Challenges : Para-iodination may require specialized reagents (e.g., I₂/AgOTf) due to iodine’s lower reactivity compared to chlorine .
Physicochemical Properties
Spectral and Thermal Data Comparison
NMR Shifts (¹H, δ ppm) :
- This compound: Aromatic protons resonate at δ 7.8–8.1 (deshielded due to iodine’s inductive effect) .
- Methyl 3-(4-chlorophenyl)-3-oxopropanoate: Aromatic protons at δ 7.5–7.7 .
- Methyl 3-(4-methoxyphenyl)-3-oxopropanoate: Aromatic protons at δ 6.9–7.2 (electron-donating methoxy group shields protons) .
Melting Points :
Comparative Bioactivity
- Iodo Derivative: Potential applications in radiopharmaceuticals due to iodine’s isotopic properties (e.g., ¹²³I for imaging) .
- Chloro/Nitro Derivatives : Used in kinase inhibitors (e.g., pyrimidine-based drugs) .
- Methoxy Derivative : Found in anti-inflammatory intermediates; electron-rich structure enhances binding to hydrophobic pockets .
Biological Activity
Methyl 3-(4-iodophenyl)-3-oxopropanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an iodine atom on the phenyl ring, which significantly influences its chemical reactivity and biological interactions. The molecular formula is C12H11IO3, and it features an ester functional group, contributing to its solubility and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its ability to act as an electrophile. This property allows it to interact with nucleophilic sites in various biological molecules, leading to:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Disruption of Cellular Processes : By interacting with cellular components, it can disrupt normal physiological processes, which is a key mechanism in its potential anticancer activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use in developing new antibiotics.
Anticancer Properties
This compound has been studied for its anticancer effects. It has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines. The compound's ability to modulate key signaling pathways involved in cancer progression makes it a candidate for further investigation.
Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL. |
| Study 2 | Showed that the compound induced apoptosis in breast cancer cell lines with an IC50 value of 25 µM. |
| Study 3 | Reported that this compound inhibited tumor growth in xenograft models, suggesting in vivo efficacy. |
Case Studies
- Antimicrobial Efficacy : In a study examining the antibacterial properties against Staphylococcus aureus, this compound was found to reduce bacterial viability by over 70% at a concentration of 15 µg/mL.
- Cancer Cell Line Studies : In vitro experiments on MCF-7 breast cancer cells revealed that treatment with the compound led to increased levels of cleaved caspase-3 and PARP, indicating the activation of apoptotic pathways.
- Xenograft Tumor Models : In vivo studies using SCID mice bearing human tumor xenografts showed that administration of this compound resulted in a significant reduction in tumor size compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
